Rivaroxaban Pseudodimer

Catalog No.
S880732
CAS No.
1632463-24-1
M.F
C₃₈H₃₆Cl₂N₆O₁₀S₂
M. Wt
871.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rivaroxaban Pseudodimer

CAS Number

1632463-24-1

Product Name

Rivaroxaban Pseudodimer

IUPAC Name

5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Molecular Formula

C₃₈H₃₆Cl₂N₆O₁₀S₂

Molecular Weight

871.76

InChI

InChI=1S/C38H36Cl2N6O10S2/c39-31-11-9-29(57-31)35(49)42-18-28-20-46(38(52)56-28)26-7-3-24(4-8-26)44(36(50)30-10-12-32(40)58-30)14-16-53-21-33(47)41-17-27-19-45(37(51)55-27)25-5-1-23(2-6-25)43-13-15-54-22-34(43)48/h1-12,27-28H,13-22H2,(H,41,47)(H,42,49)/t27-,28-/m0/s1

SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5CC(OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl

Synonyms

5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]ethoxy]ethyl]-2-Thiophenecarboxamide
  • Impurity Analysis

    During the development and manufacturing of Rivaroxaban, it's crucial to ensure the final product has minimal impurities. Rivaroxaban Pseudodimer serves as a reference standard for analytical techniques used to detect and quantify its presence in Rivaroxaban samples. This helps ensure the purity and safety of the medication [, , ].

  • Drug Degradation Studies

    Understanding how Rivaroxaban breaks down in the body or under storage conditions is essential. Researchers can use Rivaroxaban Pseudodimer as a reference molecule to identify and track its formation during degradation studies. This information helps improve drug stability and shelf life [].

  • Toxicological Studies

    Although Rivaroxaban Pseudodimer is not expected to be present in the final medication, it might be useful in toxicology studies to assess the potential side effects of Rivaroxaban dimers in general. This information can be valuable for the development of safer blood-thinning medications [].

Rivaroxaban Pseudodimer is a chemical compound that serves as an impurity derived from the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used primarily as an anticoagulant. The molecular formula for Rivaroxaban Pseudodimer is C₃₈H₃₆Cl₂N₆O₁₀S₂, and it is characterized by its complex structure, which includes multiple functional groups that are integral to its biological activity and interactions within the body .

Rivaroxaban pseudodimer does not possess its own mechanism of action. As an impurity, it is not intended to have any biological effect.

The safety profile of rivaroxaban pseudodimer is not well-characterized. Given its structural similarity to rivaroxaban, it is likely to share some of the known side effects of the drug, such as bleeding and gastrointestinal upset []. However, the very low levels present in the final drug product minimize the risk of these side effects.

Data Availability

During the synthesis of Rivaroxaban. These reactions often involve the condensation of intermediates such as 4-(4-aminophenyl)-3-morpholinone and various thiophene derivatives. The formation of the pseudodimer may occur due to side reactions, particularly when excess reactants are present or when reaction conditions are not optimized, leading to dimerization or oligomerization .

The synthesis of Rivaroxaban Pseudodimer typically occurs as a byproduct during the production of Rivaroxaban. Various methods have been explored to minimize its formation, including:

  • Optimized Reaction Conditions: Adjusting temperature, solvent choice, and reactant ratios can help reduce the likelihood of dimer formation.
  • Use of Alternative Synthons: Researchers have identified alternative starting materials that can lead to higher yields of pure Rivaroxaban while minimizing impurities like the pseudodimer .
  • Crystallization Techniques: Specific crystallization strategies have been developed to isolate Rivaroxaban effectively while controlling impurities through careful selection of solvents and anti-solvents .

Rivaroxaban Pseudodimer primarily serves as a reference standard in pharmaceutical testing and quality control. It aids in assessing the purity and stability of Rivaroxaban formulations. Understanding its properties is crucial for ensuring that pharmaceutical products meet regulatory standards and maintain therapeutic efficacy .

Rivaroxaban Pseudodimer shares structural characteristics with several other anticoagulants and related compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
RivaroxabanDirect Factor Xa inhibitor; oral bioavailabilityDoes not require antithrombin III; unique oral formulation
ApixabanSimilar mechanism; also a direct Factor Xa inhibitorHigher bioavailability than Rivaroxaban
EdoxabanAnother direct Factor Xa inhibitorApproved for specific conditions like atrial fibrillation
DabigatranDirect thrombin inhibitor; different targetRequires conversion to active form (prodrug)

Uniqueness: The uniqueness of Rivaroxaban Pseudodimer lies in its role as an impurity rather than a therapeutic agent, highlighting the complexities involved in drug synthesis and formulation stability.

Understanding these compounds provides insight into the development and refinement of anticoagulant therapies, emphasizing the importance of purity in pharmaceutical preparations.

XLogP3

5

Dates

Modify: 2024-04-14

Explore Compound Types